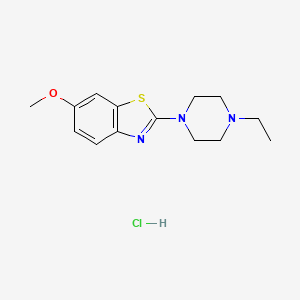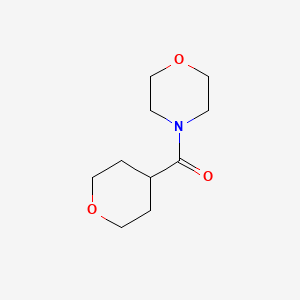![molecular formula C14H18N2OS2 B6496774 2-[(cyclohexylmethyl)sulfanyl]-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1386731-17-4](/img/structure/B6496774.png)
2-[(cyclohexylmethyl)sulfanyl]-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[(cyclohexylmethyl)sulfanyl]-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one” is a chemical compound. It belongs to the class of thieno[3,2-d]pyrimidines, which are known for their diverse biological activities .
Synthesis Analysis
Thieno[3,2-d]pyrimidines can be synthesized from 3-amino-4-cyano-2-thiophenecarboxamides . The reaction involves heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones .Chemical Reactions Analysis
The chemical reactions involving thieno[3,2-d]pyrimidines are diverse and depend on the specific substituents present on the molecule . For instance, heating thiophene-2-carboxamides in formic acid can lead to the formation of thieno[3,2-d]pyrimidin-4-ones .科学的研究の応用
2-[(cyclohexylmethyl)sulfanyl]-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one has been used in a variety of scientific research applications, including the study of its effects on the endocannabinoid system, the study of its effects on the immune system, and the study of its effects on cancer cells. In addition, it has been used to investigate its potential as an anticonvulsant, an antidepressant, and an anti-inflammatory agent.
作用機序
Target of Action
The primary targets of 2-[(cyclohexylmethyl)sulfanyl]-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one are Cyclin-Dependent Kinases (CDKs) . CDKs are a family of protein kinases that regulate the cell cycle. They play a crucial role in controlling cell division and are often mutated in human cancers, making them attractive targets for cancer chemotherapy .
Mode of Action
This compound interacts with its targets, the CDKs, by inhibiting their activity . The inhibition of CDKs leads to a halt in the cell cycle, preventing the cell from dividing. This is particularly useful in the context of cancer cells, which divide uncontrollably .
Biochemical Pathways
The inhibition of CDKs affects the cell cycle, a critical biochemical pathway in all living cells. The cell cycle is the process by which a cell grows, duplicates its DNA, and divides into two daughter cells. By inhibiting CDKs, this compound disrupts the normal progression of the cell cycle, leading to a halt in cell division .
Result of Action
The result of the action of this compound is the inhibition of cell division. This can lead to the death of cancer cells, as they rely on rapid and continuous cell division for their survival .
実験室実験の利点と制限
The main advantage of using 2-[(cyclohexylmethyl)sulfanyl]-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one in lab experiments is its ability to bind to the CB2 receptor, which allows researchers to study the effects of cannabinoids on the endocannabinoid system. However, the main limitation of using this compound in lab experiments is its lack of selectivity, as it binds to both the CB1 and CB2 receptors.
将来の方向性
The future directions for 2-[(cyclohexylmethyl)sulfanyl]-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one research include further investigation into its effects on the endocannabinoid system, its potential as an anticonvulsant, its potential as an antidepressant, its potential as an anti-inflammatory agent, and its potential as a therapeutic agent for cancer. In addition, further research is needed to investigate its safety and efficacy in humans. Lastly, further research is needed to develop more selective compounds that can be used in lab experiments.
合成法
2-[(cyclohexylmethyl)sulfanyl]-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is synthesized through a series of steps beginning with the reaction of 4-methoxybenzenesulfonyl chloride with cyclohexylamine to form a cyclohexylmethylsulfanyl amine. This amine is then reacted with 3-methylthiophene-2-carboxylic acid chloride to form a thienopyrimidine derivative which is then treated with sodium cyanoborohydride to form the desired product, this compound.
特性
IUPAC Name |
2-(cyclohexylmethylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS2/c1-16-13(17)12-11(7-8-18-12)15-14(16)19-9-10-5-3-2-4-6-10/h7-8,10H,2-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOQESORZOEGSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=CS2)N=C1SCC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(naphthalen-2-yl)-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B6496696.png)

![2,4-dimethoxy-N-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B6496720.png)
![1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one](/img/structure/B6496727.png)
![N-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}-2-phenylacetamide](/img/structure/B6496737.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B6496743.png)
![N-[4-({[(3,5-dimethoxyphenyl)methyl]sulfanyl}methyl)-1,3-thiazol-2-yl]-2-(2-fluorophenoxy)acetamide](/img/structure/B6496748.png)
![methyl 4-({7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate](/img/structure/B6496755.png)
![7-hydroxy-3-(2-methoxyphenoxy)-2-methyl-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B6496782.png)
![ethyl (2E)-2-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]-5-(4-fluorophenyl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B6496788.png)
![7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-[(pyrrolidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B6496792.png)

![[1-(1,3-thiazol-2-yl)piperidin-3-yl]methanol](/img/structure/B6496805.png)
![2-[benzyl(methyl)amino]cyclopentan-1-ol](/img/structure/B6496814.png)